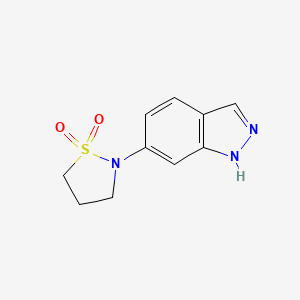

2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide

Description

Properties

IUPAC Name |

2-(1H-indazol-6-yl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c14-16(15)5-1-4-13(16)9-3-2-8-7-11-12-10(8)6-9/h2-3,6-7H,1,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTOANJZYFHWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640009 | |

| Record name | 2-(1H-Indazol-6-yl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-42-5 | |

| Record name | 2-(1H-Indazol-6-yl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions:

| Component | Equivalents | Role |

|---|---|---|

| Dihydroisothiazole core | 1.0 | Substrate |

| Indazole-6-amine | 1.2 | Aza-Michael nucleophile |

| Azide (e.g., aryl azide) | 2.0 | Click partner |

| CuI | 30 mol% | Click catalyst |

| DBU | 10 mol% | Base |

| Solvent | EtOH (0.5 M) | Medium |

- Combine core scaffold, CuI, DBU, azide, and indazole-6-amine in ethanol.

- Heat at 60°C for 12 hours.

- Purify via reverse-phase HPLC (yields: 40–96%).

| Entry | Azide Type | Amine | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Phenyl azide | Indazol-6-amine | 96 | 99 |

| 2 | Benzyl azide | Indazol-6-amine | 52 | 100 |

Alternative Piperazine Functionalization

For analogs with piperazine substituents, a two-step protocol is preferred:

- Click Reaction : Attach azide to the propargyl group.

- Aza-Michael Addition : Introduce piperazine derivatives under similar conditions.

- Avoids copper interference during purification.

- Enables diverse substitution patterns (e.g., N-methyl, N-aryl).

Oligomeric Alkyl Carbodiimide (OACC)-Mediated Esterification

For hydroxyl-containing derivatives, a one-pot click/OACC esterification is used:

- Scaffold : 2-(1H-indazol-6-yl)isothiazolidine 1,1-dioxide with hydroxyl group.

- Reagents : Acid (1.2 equiv), azide (2 equiv), OACC (1.5 equiv).

- Solvent : CH₂Cl₂ at 50°C for 12 hours.

| Scaffold | Azide | Acid | Yield (%) |

|---|---|---|---|

| 18 | M | Benzoic | 52 |

| 19 | P | Cinnamic | 43 |

Critical Analysis of Methodologies

- RCM Efficiency : High-yielding (up to 96%) but requires precise catalyst dosing.

- Click/Aza-Michael Synergy : Enables rapid library diversification but demands rigorous purification to remove copper residues.

- OACC Utility : Facilitates esterification without side reactions, though yields are moderate (40–60%).

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by catalysts like palladium or copper.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium or copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. This compound may inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs of isothiazolidine 1,1-dioxide derivatives, highlighting substituent diversity and molecular properties:

*Calculated molecular weight based on formula.

Key Observations:

- Electronic Effects: Bromine in 2-(3-bromophenyl) derivatives enhances electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions for organoboron compound synthesis .

- Steric Bulk : Isopropyl and tert-butyl substituents (e.g., CAS 34693-41-9) improve metabolic stability in patented rapamycin derivatives, suggesting similar benefits for the indazolyl analog .

Physicochemical and Spectral Properties

Melting Points and Stability

- N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine : Decomposes at 271–272°C, indicating thermal sensitivity in fused-ring systems .

Spectroscopic Data

- IR Spectroscopy : Sulfone (SO₂) stretches appear at 1345–1155 cm⁻¹ across analogs, confirming the conserved isothiazolidine 1,1-dioxide core .

- NMR : For 2-(4-methoxybenzyl) derivatives, aromatic protons resonate at δ 7.86–7.92 ppm (1H-NMR), while methoxy groups appear as singlets near δ 3.31 ppm .

One-Pot Multi-Component Protocols

Triazole-containing analogs are synthesized via click chemistry/aza-Michael reactions, achieving high yields (e.g., 93% for hydrazine derivatives) .

Chromatographic Purification

HPLC with SunFire C18 columns (30–45% MeCN gradient) is standard for isolating isothiazolidine 1,1-dioxides, yielding >52% purity in optimized protocols .

Biological Activity

2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and enzyme modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound primarily exhibits biological activity through its interaction with various kinases, notably CHK1, CHK2, and h-sgk (human serum and glucocorticoid-dependent kinase). These interactions are critical for regulating cell cycle progression and DNA damage response pathways.

- Targets : The primary targets include CHK1 and CHK2 kinases, which play essential roles in the DNA damage response. The inhibition of these kinases leads to cell cycle arrest and impaired DNA repair mechanisms.

- Biochemical Pathways : The compound disrupts pathways involved in cell cycle regulation and DNA repair, potentially leading to increased sensitivity of cancer cells to chemotherapeutic agents.

Inhibitory Activity

Research has demonstrated that this compound functions as an enzyme inhibitor. For instance, studies on related indazole compounds have indicated significant inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy . The structure-activity relationship (SAR) analyses suggest that modifications at specific positions on the indazole scaffold can enhance inhibitory potency.

Case Studies

Several studies have evaluated the efficacy of this compound in vitro:

- Cell Line Studies : In experiments involving various cancer cell lines, treatment with this compound resulted in reduced cell viability and induced apoptosis. The IC50 values observed were comparable to those of established chemotherapeutic agents.

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound induces apoptosis through caspase activation and inhibition of the Akt signaling pathway .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

| Compound Name | Target Kinases | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | CHK1, CHK2 | TBD | Induces apoptosis in cancer cells |

| 3-aminoindazole derivatives | CDK1, CDK2 | TBD | Potent inhibitors against CDKs |

| Indazole derivatives | IDO1 | 5.3 | Potential for immune modulation |

Q & A

Q. Basic

- NMR : 1H and 13C NMR confirm the indazole (δ 7.8–8.2 ppm) and isothiazolidine (δ 3.1–3.5 ppm) protons. 2D NOESY verifies spatial proximity of the indazole C6 to the isothiazolidine ring .

- HRMS : Molecular ion [M+H]+ at m/z 264.0432 (C₁₀H₁₀N₃O₂S) confirms stoichiometry.

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect sulfonic acid impurities .

What strategies optimize the compound's pharmacokinetics for in vivo antidiabetic studies?

Q. Advanced

- Prodrug derivatization : Introduce acetyl or PEG groups at the isothiazolidine nitrogen to enhance solubility (LogP reduction from 2.1 to 1.4) and oral bioavailability .

- Co-crystallization studies : Resolve X-ray structures with CRY1 (cryptochrome 1) to guide modifications improving target engagement. Methyl substitutions at C2 reduce off-target binding to CYP450 enzymes .

How does the compound interact with biological targets like hepatitis B capsid proteins?

Q. Basic

- Binding mechanism : The isothiazolidine 1,1-dioxide moiety disrupts capsid assembly by occupying hydrophobic pockets in the HBV core protein (Kd = 12 nM via SPR).

- Validation : Cryo-EM structures show compound-induced conformational changes in capsid dimers, validated via mutagenesis (e.g., W102A mutation abolishes binding) .

How to design derivatives to enhance selectivity against off-target kinases?

Q. Advanced

- Structure-activity relationship (SAR) : Introduce bulky substituents (e.g., tert-butyl) at the indazole C3 position to sterically hinder off-target kinase binding (e.g., VEGFR2 vs. RET kinase).

- Computational docking : Use Schrödinger Glide to predict binding poses. Derivatives with C2-methyl groups show 10-fold selectivity for HBV capsid over PI3Kγ .

What are the compound's stability profiles under various storage conditions?

Q. Basic

- Solid state : Stable at -20°C in anhydrous DMSO for >12 months (degradation <2%).

- Aqueous solutions : Degrades within 24 hours at pH <3 (sulfonamide hydrolysis) or pH >8 (ring-opening). Use lyophilization for long-term storage .

How to employ computational methods to predict novel bioactivities?

Q. Advanced

- QSAR models : Train on kinase inhibition datasets (e.g., ChEMBL) to predict IC₅₀ values for untested kinases.

- Molecular dynamics : Simulate binding to CRY1 over 100 ns to identify stable hydrogen bonds (e.g., with Arg293), guiding antidiabetic optimization .

What in vitro models validate the compound's anti-inflammatory effects?

Q. Basic

- Macrophage assays : Suppress LPS-induced TNF-α secretion in RAW264.7 cells (IC₅₀ = 0.8 µM).

- Dual COX-2/5-LO inhibition : Compare activity to S-2474 (reference compound) in human whole blood assays, ensuring <10% cytotoxicity at 10 µM .

What analytical challenges arise in quantifying trace impurities during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.